MS37452

Description

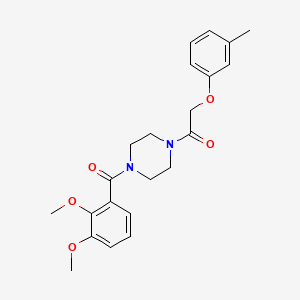

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMCNRKHZRYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS37452

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS37452 is a small molecule inhibitor that targets the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb Repressive Complex 1 (PRC1). By competitively inhibiting the binding of the CBX7 chromodomain to trimethylated lysine 27 on histone H3 (H3K27me3), this compound disrupts the canonical gene silencing function of PRC1. This leads to the transcriptional de-repression of critical tumor suppressor genes, such as those located at the INK4A/ARF locus, positioning this compound as a potential therapeutic agent in oncology, particularly in cancers with aberrant CBX7 activity like prostate cancer. This guide provides a detailed overview of the mechanism of action of this compound, including its biochemical interactions, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist to the binding of H3K27me3 to the aromatic cage of the CBX7 chromodomain.[1] The Polycomb Repressive Complex 1 (PRC1) is recruited to specific gene loci through the recognition of the H3K27me3 epigenetic mark by the CBX7 chromodomain. This interaction is crucial for the PRC1-mediated ubiquitination of H2AK119 and subsequent chromatin compaction and transcriptional repression.

This compound directly occupies the methyl-lysine binding pocket of the CBX7 chromodomain, thereby preventing its engagement with H3K27me3.[1] This displacement of CBX7 from its target gene loci, such as the INK4A/ARF locus, leads to a localized reduction in PRC1 occupancy and a subsequent de-repression of the associated tumor suppressor genes, p16/INK4a and p14/ARF.[1]

Signaling Pathway

The signaling pathway affected by this compound is a critical component of epigenetic gene regulation. The following diagram illustrates the mechanism of this compound in the context of PRC1-mediated gene silencing.

Caption: Mechanism of this compound action on PRC1-mediated gene repression.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Binding Affinity and Inhibition | |

| Parameter | Value |

| Kd for CBX7 Chromodomain | 28.90 ± 2.71 μM (via NMR titration)[1] |

| 27.7 μM[2] | |

| Ki for CBX7-H3K27me3 disruption | 43.0 μM[1] |

| Ki for CBX7-H3K9me3 disruption | 55.3 μM[1] |

| Cellular Activity in PC3 Prostate Cancer Cells | |

| Experiment | Result |

| CBX7 Occupancy at INK4A/ARF Locus | Reduced after 2-hour treatment with 250 μM this compound.[1][3] |

| p14/ARF and p16/INK4a mRNA Levels (12-hour treatment) | ~25% increase with 250 μM this compound.[1][2] |

| ~60% increase with 500 μM this compound.[1][2] | |

| Combination Therapy (with Doxorubicin) | Consistently decreased cell viability with 200 µM this compound over 5 days.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Titration for Binding Affinity (Kd)

-

Protein Preparation: Expression and purification of the CBX7 chromodomain (CBX7ChD).

-

Ligand Preparation: Dissolution of this compound in a suitable deuterated solvent.

-

Titration: A series of ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled CBX7ChD are acquired. Aliquots of unlabeled this compound are incrementally added to the protein sample.

-

Data Analysis: Chemical shift perturbations of the protein's amide signals upon ligand binding are monitored and quantified. The dissociation constant (Kd) is calculated by fitting the chemical shift changes to a binding isotherm.

Fluorescence Anisotropy Binding Assay for Inhibition Constant (Ki)

-

Assay Components:

-

Purified CBX7ChD protein.

-

A fluorescently labeled peptide corresponding to the H3K27me3 tail.

-

This compound at various concentrations.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled H3K27me3 peptide is incubated with a fixed concentration of CBX7ChD in an appropriate buffer.

-

Increasing concentrations of this compound are added to the mixture.

-

Fluorescence anisotropy is measured at each concentration of this compound.

-

-

Data Analysis: The decrease in fluorescence anisotropy, which indicates the displacement of the fluorescent peptide from CBX7ChD by this compound, is plotted against the this compound concentration. The inhibition constant (Ki) is determined by fitting the data to a competitive binding model.

Chromatin Immunoprecipitation (ChIP)

-

Cell Treatment: PC3 prostate cancer cells are treated with this compound (e.g., 250 μM for 2 hours) or a vehicle control (DMSO).[1][3]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to CBX7 is used to immunoprecipitate the CBX7-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of DNA corresponding to specific regions of the INK4A/ARF locus is quantified by qPCR. A reduction in the amount of immunoprecipitated DNA in this compound-treated cells compared to control cells indicates reduced CBX7 occupancy.[1]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment: PC3 cells are treated with varying concentrations of this compound (e.g., 125-500 μM) for a specified duration (e.g., 12 hours).[2]

-

RNA Extraction: Total RNA is extracted from the treated and control cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (for normalization).

-

Data Analysis: The relative mRNA expression levels of the target genes are calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in control cells.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound represents a promising class of small molecule epigenetic modulators. Its well-defined mechanism of action, involving the direct inhibition of the CBX7 chromodomain and subsequent de-repression of key tumor suppressor genes, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in targeting the Polycomb repressive pathway for therapeutic intervention.

References

What is the function of MS37452?

An In-depth Technical Guide on the Function of MS37452

Introduction

This compound is a small-molecule chemical modulator that functions as a competitive inhibitor of the Chromobox homolog 7 (CBX7) protein.[1] CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), a major epigenetic regulator involved in gene silencing.[2][3] Specifically, this compound targets the N-terminal chromodomain (ChD) of CBX7, a highly conserved "reader" domain that recognizes and binds to trimethylated lysine 27 on histone H3 (H3K27me3).[2][4] The H3K27me3 mark is a canonical signal for transcriptional repression.[5] By disrupting the interaction between CBX7 and this epigenetic mark, this compound can reverse the silencing of specific genes, most notably tumor suppressor genes, making it a molecule of significant interest in cancer research.[2][3] In prostate cancer cell lines, for instance, this compound has been demonstrated to de-repress the INK4A/ARF tumor suppressor locus.[2][4]

Mechanism of Action

The primary mechanism of action for this compound is the direct competitive inhibition of the CBX7 chromodomain (CBX7ChD). It occupies the methyl-lysine binding aromatic cage within the chromodomain, thereby preventing the domain from recognizing and binding to its biological target, H3K27me3.[2]

The PRC1 complex, containing CBX7, is typically recruited to chromatin regions marked by H3K27me3, a modification established by the PRC2 complex. This recruitment leads to chromatin compaction and the transcriptional repression of target genes.[6] this compound intervenes in this process by displacing CBX7 from the H3K27me3-marked chromatin.[2] This displacement prevents the consolidation of the repressive chromatin environment, leading to transcriptional de-repression, or activation, of the target genes.[2][4] Crystal structure analysis reveals that this compound binds to key residues within the methyl-lysine binding pocket of CBX7ChD, directly competing with the H3K27me3 peptide.[2]

Signaling Pathway and Cellular Effects

This compound primarily impacts the Polycomb repressive pathway that regulates the cell cycle and apoptosis. The key target of this pathway modulation is the CDKN2A (INK4A/ARF) locus, which encodes two critical tumor suppressor proteins: p16/INK4a and p14/ARF.

-

Normal State (Repression): The PRC2 complex methylates Histone H3 at lysine 27. The resulting H3K27me3 mark is recognized by the chromodomain of CBX7, a subunit of the PRC1 complex. This binding recruits PRC1 to the INK4A/ARF locus, leading to its transcriptional repression.[3]

-

This compound Intervention (De-repression): this compound binds to the CBX7 chromodomain, preventing it from recognizing H3K27me3. This disrupts the recruitment and retention of PRC1 at the INK4A/ARF locus.[2]

-

Cellular Outcome: The absence of the repressive PRC1 complex allows for the transcription of p16/INK4a and p14/ARF. These proteins then execute their tumor-suppressive functions: p16/INK4a restores cell cycle arrest, while p14/ARF promotes apoptosis via the p53 pathway.[3]

Data Presentation

Binding Affinity and Inhibition Constants

The following table summarizes the key quantitative metrics defining the interaction between this compound and the CBX7 chromodomain.

| Parameter | Value | Method | Target Interaction | Reference |

| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | This compound binding to CBX7ChD | [2] |

| Binding Affinity (Kd) | 27.7 μM | Not Specified | This compound binding to CBX7ChD | [7] |

| Inhibition Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | Disruption of CBX7-H3K27me3 | [1][2] |

| Inhibition Constant (Ki) | 55.3 μM | Fluorescence Anisotropy | Disruption of CBX7-H3K9me3 | [2] |

Cellular Activity in PC3 Prostate Cancer Cells

This table outlines the observed effects of this compound treatment on human PC3 prostate cancer cells.

| Concentration | Treatment Time | Effect | Reference |

| 250 μM | 2 hours | Reduced CBX7 protein occupancy at the INK4A/ARF locus. | [2][7][8] |

| 250 μM | 12 hours | ~25% increase in p14/ARF and p16/INK4a mRNA levels vs. DMSO. | [2][7][8] |

| 500 μM | 12 hours | ~60% increase in p14/ARF and p16/INK4a mRNA levels vs. DMSO. | [2][7][8] |

| 200 μM | 5 days | In combination with doxorubicin, decreased cell viability. | [7] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy

This protocol describes the methodology used to determine if this compound reduces the binding of CBX7 to the INK4A/ARF gene locus in PC3 cells.[2][8]

-

Cell Culture and Treatment: Human PC3 prostate cancer cells are cultured to ~80% confluency. The experimental group is treated with this compound (e.g., 250 μM), while the control group is treated with an equivalent volume of DMSO for a specified duration (e.g., 2 hours).

-

Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A portion is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific to CBX7.

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are washed extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: The complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating at 65°C in the presence of a high salt concentration. RNA and protein are digested with RNase A and proteinase K, respectively.

-

DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a column-based kit.

-

Quantitative PCR (qPCR): The amount of immunoprecipitated DNA corresponding to the INK4A/ARF locus is quantified using qPCR with primers specific to different regions of the locus. Results are normalized to the input control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol details the measurement of p14/ARF and p16/INK4a mRNA levels following this compound treatment.[2]

-

Cell Culture and Treatment: PC3 cells are seeded and treated with varying concentrations of this compound (e.g., 125-500 μM) or DMSO for a set time course (e.g., 12 hours).

-

RNA Extraction: Total RNA is extracted from the harvested cells using a suitable reagent like TRIzol or a column-based RNA purification kit. The quality and quantity of RNA are assessed.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA as a template, a fluorescent DNA-binding dye (e.g., SYBR Green), and primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression levels to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]

- 4. medkoo.com [medkoo.com]

- 5. BCCB Journal Club: 미진: Small-Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain [bccbjournal.blogspot.com]

- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

MS37452: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the small molecule MS37452 and its effects on gene transcription. This compound acts as a potent inhibitor of the Chromobox homolog 7 (CBX7) protein, a key component of the Polycomb Repressive Complex 1 (PRC1). By disrupting the interaction between the CBX7 chromodomain and its target, trimethylated lysine 27 on histone H3 (H3K27me3), this compound leads to the transcriptional de-repression of critical tumor suppressor genes. This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Role of CBX7 in Transcriptional Repression

CBX7 is a "reader" of epigenetic marks, specifically recognizing the H3K27me3 modification, which is a hallmark of transcriptionally silenced chromatin.[1] This recognition is mediated by its N-terminal chromodomain (ChD).[1] As part of the PRC1 complex, CBX7 is instrumental in maintaining the silenced state of target genes, including those involved in cell cycle regulation and tumor suppression.[2][3][4] Dysregulation of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3]

Mechanism of Action of this compound

This compound functions by directly competing with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[1] This competitive inhibition prevents the recruitment of the PRC1 complex to target gene loci, thereby alleviating transcriptional repression. A primary and well-studied target of this de-repression is the INK4A/ARF locus, which encodes the tumor suppressor proteins p16/INK4a and p14/ARF.[1][5] By displacing CBX7 from this locus, this compound reactivates the transcription of these critical cell cycle inhibitors.[1][6]

Signaling Pathway Diagram

References

- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Role of MS37452 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS37452 is a small molecule inhibitor that plays a significant role in the field of epigenetics, specifically by modulating the activity of the Polycomb Repressive Complex 1 (PRC1). It competitively inhibits the chromodomain of Chromobox homolog 7 (CBX7), a key component of PRC1, thereby preventing its recognition of histone H3 trimethylated at lysine 27 (H3K27me3). This action leads to the de-repression of target genes, most notably the tumor suppressor p16/CDKN2A, by displacing CBX7 from their gene loci. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative binding affinities, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the CBX7 chromodomain.[1] The chromodomain is a protein motif that recognizes and binds to methylated lysine residues on histone tails, a crucial interaction for the regulation of gene expression. Specifically, the CBX7 chromodomain has a high affinity for H3K27me3, a histone mark associated with transcriptional repression.[2]

By binding to the methyl-lysine binding pocket of the CBX7 chromodomain, this compound directly competes with H3K27me3.[2] This prevents the recruitment of the PRC1 complex to specific gene loci, leading to a localized reduction in H3K27me3 marks and subsequent de-repression of target gene transcription.[2] One of the most well-characterized downstream effects of this compound is the increased expression of the p16/CDKN2A and p14/ARF genes, which are located at the INK4A/ARF locus and are critical regulators of the cell cycle.[2][3]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters that define the interaction of this compound with its target, the CBX7 chromodomain.

| Parameter | Value (μM) | Target | Method | Reference |

| Kd | 28.90 ± 2.71 | CBX7 Chromodomain | NMR Titration | [2] |

| Kd | 27.7 | CBX7 Chromodomain | Not Specified | [3] |

| Ki | 43.0 | CBX7-H3K27me3 | Fluorescence Anisotropy | [1][2] |

| Ki | 55.3 | CBX7-H3K9me3 | Fluorescence Anisotropy | [2] |

Note:

-

Kd (Dissociation Constant): Represents the concentration of this compound at which half of the CBX7 chromodomain binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Ki (Inhibition Constant): Represents the concentration of this compound required to produce half-maximum inhibition. It is a measure of the inhibitor's potency.

Signaling Pathway

The signaling pathway involving this compound, PRC1, and downstream gene regulation is depicted below. This pathway illustrates how this compound intervenes in the canonical PRC1-mediated gene silencing mechanism.

This compound inhibits CBX7, leading to gene de-repression.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

NMR Titration for Kd Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to the CBX7 chromodomain.

Materials:

-

15N-labeled CBX7 chromodomain protein

-

This compound compound

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Protein Preparation: Express and purify 15N-labeled CBX7 chromodomain protein. Concentrate the protein to a suitable concentration for NMR analysis (e.g., 100-200 µM).

-

Ligand Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).

-

NMR Sample Preparation: Add the 15N-labeled CBX7 protein to an NMR tube with the NMR buffer.

-

Data Acquisition (Initial Spectrum): Acquire a 1H-15N HSQC spectrum of the protein alone to serve as a reference.

-

Titration: Add increasing concentrations of the this compound stock solution to the NMR tube containing the protein.

-

Data Acquisition (Titration Points): After each addition of this compound, acquire a 1H-15N HSQC spectrum.

-

Data Analysis:

-

Monitor the chemical shift perturbations of the protein's amide cross-peaks upon addition of this compound.

-

Calculate the combined chemical shift changes (Δδ) for each affected residue at each ligand concentration.

-

Fit the binding isotherms (Δδ versus total ligand concentration) to a one-site binding model to determine the Kd value.

-

Fluorescence Anisotropy for Ki Determination

Objective: To determine the inhibition constant (Ki) of this compound for the interaction between the CBX7 chromodomain and a fluorescently labeled H3K27me3 peptide.

Materials:

-

Purified CBX7 chromodomain protein

-

Fluorescently labeled H3K27me3 peptide (e.g., FITC-H3K27me3)

-

This compound compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

-

Black, low-binding microplates

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the this compound compound in the assay buffer.

-

Prepare solutions of the CBX7 protein and the fluorescently labeled H3K27me3 peptide at appropriate concentrations in the assay buffer. The concentration of the fluorescent peptide should be kept constant and low (in the low nanomolar range), while the protein concentration should be chosen to give a significant anisotropy signal upon binding.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, the fluorescently labeled H3K27me3 peptide, and the CBX7 protein to each well.

-

Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum binding) and wells with no protein (minimum binding).

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy of each well using the microplate reader.

-

Data Analysis:

-

Plot the fluorescence anisotropy values against the logarithm of the this compound concentration.

-

Fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the binding between the CBX7 protein and the fluorescent peptide).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its Kd for the protein.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment reduces the occupancy of CBX7 at specific gene loci (e.g., INK4A/ARF) in cells.

Materials:

-

Prostate cancer cells (e.g., PC3)

-

This compound compound

-

Formaldehyde for cross-linking

-

Cell lysis and sonication buffers

-

Antibody against CBX7

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the gene locus of interest

-

qPCR reagents and instrument

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat PC3 cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX7.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads several times with different wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify specific regions of the INK4A/ARF locus.

-

Quantify the amount of immunoprecipitated DNA in the this compound-treated and control samples.

-

-

Data Analysis:

-

Calculate the enrichment of CBX7 at the target locus relative to a control region and an input control.

-

Compare the CBX7 occupancy between the this compound-treated and vehicle-treated cells to determine if the inhibitor displaces CBX7 from the gene locus.

-

Conclusion

This compound is a valuable chemical probe for studying the epigenetic functions of the CBX7-containing PRC1 complex. Its ability to competitively inhibit the CBX7 chromodomain and de-repress key tumor suppressor genes highlights its potential as a lead compound for the development of novel cancer therapeutics. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader implications of targeting epigenetic reader domains in disease.

References

In-Depth Technical Guide: Discovery and Development of MS37452, a Novel CBX7 Chromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS37452 is a novel small molecule inhibitor targeting the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb Repressive Complex 1 (PRC1). By competitively inhibiting the binding of CBX7 to its cognate epigenetic mark, trimethylated lysine 27 on histone H3 (H3K27me3), this compound effectively disrupts PRC1-mediated gene silencing. This leads to the transcriptional de-repression of critical tumor suppressor genes, most notably p16/INK4a and p14/ARF, which are frequently silenced in various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of epigenetics and cancer therapeutics.

Introduction

The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a crucial role in maintaining gene expression patterns, particularly during development and in the maintenance of cell identity. PcG proteins form two main multiprotein complexes, Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2). PRC2 is responsible for catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. The PRC1 complex recognizes and binds to this H3K27me3 mark, leading to the compaction of chromatin and the silencing of target genes.

A key component of the canonical PRC1 complex is the Chromobox (CBX) protein family. CBX7, in particular, has been identified as a critical factor in the regulation of cellular senescence and has been implicated in the pathogenesis of several cancers, including prostate cancer. CBX7 utilizes its N-terminal chromodomain to specifically recognize and bind to H3K27me3, thereby recruiting the PRC1 complex to target gene loci and enforcing transcriptional repression. One of the most well-characterized targets of CBX7-mediated silencing is the CDKN2A locus, which encodes the tumor suppressor proteins p16/INK4a and p14/ARF. The silencing of this locus by CBX7 is a key event in bypassing cellular senescence and promoting tumorigenesis.

The development of small molecule inhibitors that can disrupt the interaction between the CBX7 chromodomain and H3K27me3 represents a promising therapeutic strategy for reactivating tumor suppressor gene expression in cancer cells. This compound was identified through high-throughput screening as a potent and selective inhibitor of the CBX7 chromodomain. This document details the discovery and preclinical characterization of this compound.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign of a chemical library to identify compounds that could disrupt the interaction between the CBX7 chromodomain and a fluorescently labeled peptide mimicking the H3K27me3 histone tail.

High-Throughput Screening

A fluorescence anisotropy-based binding assay was employed for the high-throughput screen. This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently tagged H3K27me3 peptide tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the larger CBX7 chromodomain protein, the tumbling of the peptide is slowed, leading to an increase in fluorescence anisotropy. Compounds that inhibit this interaction will displace the fluorescent peptide, causing a decrease in anisotropy.

Initial hits from the screen were validated through a series of secondary assays to confirm their activity and rule out artifacts. This compound emerged as a promising lead compound with confirmed activity in disrupting the CBX7-H3K27me3 interaction.

Mechanism of Action

This compound functions as a competitive inhibitor of the CBX7 chromodomain. Structural and biochemical studies have elucidated the molecular basis of its inhibitory activity.

Biochemical and Biophysical Characterization

The binding affinity and inhibitory potency of this compound against the CBX7 chromodomain were determined using various biophysical techniques.

Table 1: Quantitative Binding and Inhibition Data for this compound

| Parameter | Method | Value (μM) | Reference |

| Binding Affinity (Kd) | NMR Titration | 28.90 ± 2.71 | |

| Binding Affinity (Kd) | Fluorescence Anisotropy | 27.7 | |

| Inhibition Constant (Ki) vs. H3K27me3 | Fluorescence Anisotropy | 43.0 | |

| Inhibition Constant (Ki) vs. H3K9me3 | Fluorescence Anisotropy | 55.3 |

Structural Basis of Inhibition

Crystallographic studies of the CBX7 chromodomain in complex with this compound have revealed that the inhibitor binds directly to the aromatic cage, a conserved structural feature of chromodomains that is responsible for recognizing the trimethylated lysine residue of H3K27. This compound occupies this pocket, thereby physically preventing the engagement of the H3K27me3 histone tail. This competitive binding mechanism is the basis for its ability to de-repress the transcription of CBX7 target genes.

Cellular Activity: De-repression of p16/INK4a and p14/ARF

The functional consequence of CBX7 inhibition by this compound in a cellular context was investigated in the human prostate cancer cell line, PC3. Treatment of PC3 cells with this compound led to a dose- and time-dependent increase in the mRNA levels of both p16/INK4a and p14/ARF, as determined by quantitative PCR (qPCR).

Table 2: Effect of this compound on p16/INK4a and p14/ARF mRNA Levels in PC3 Cells

| Treatment Condition | Fold Change in p14/ARF mRNA | Fold Change in p16/INK4a mRNA | Reference |

| 250 μM this compound (12 hours) | ~1.25 | ~1.25 | |

| 500 μM this compound (12 hours) | ~1.60 | ~1.60 |

Furthermore, Chromatin Immunoprecipitation (ChIP) experiments demonstrated that treatment with this compound leads to a significant reduction in the occupancy of CBX7 at the INK4A/ARF gene locus in PC3 cells. This provides direct evidence that this compound can effectively displace CBX7 from its target chromatin sites in living cells.

Signaling Pathway and Experimental Workflows

CBX7-Mediated Gene Silencing and its Inhibition by this compound

The following diagram illustrates the signaling pathway of CBX7-mediated gene repression and the mechanism of action of this compound.

Caption: CBX7-mediated gene silencing pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of structurally related benzamide and piperazine derivatives has been described. A plausible synthetic route would involve the acylation of a piperazine derivative with 2,3-dimethoxybenzoyl chloride, followed by coupling with a suitable 4-methylbenzamide precursor.

Fluorescence Anisotropy Competition Assay

This assay is used to determine the inhibitory constant (Ki) of this compound.

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Recombinant human CBX7 chromodomain protein.

-

FITC-labeled H3K27me3 peptide (e.g., FITC-ARTKQTARK(me3)STGGKAPRKQLA).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

A fixed concentration of the CBX7 chromodomain and the FITC-labeled H3K27me3 peptide are pre-incubated in the assay buffer in a 384-well black plate. The concentrations should be optimized to give a stable and robust anisotropy signal.

-

A serial dilution of this compound is added to the wells. A DMSO control is included.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC, measuring both parallel and perpendicular emission intensities.

-

The Ki value is calculated by fitting the data to a competitive binding model.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the occupancy of CBX7 at the INK4A/ARF locus in PC3 cells.

-

Cell Culture and Crosslinking:

-

PC3 cells are cultured to ~80-90% confluency.

-

Cells are treated with either DMSO (vehicle control) or this compound at the desired concentration and for the specified duration (e.g., 250 μM for 2 hours).

-

Formaldehyde is added directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. The reaction is quenched with glycine.

-

-

Chromatin Preparation:

-

Cells are harvested, lysed, and the nuclei are isolated.

-

The chromatin is sheared to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight with an antibody specific for CBX7 or a negative control IgG.

-

Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

The beads are washed extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

The protein-DNA complexes are eluted from the beads, and the crosslinks are reversed by heating in the presence of a high salt concentration.

-

Proteins are digested with proteinase K, and the DNA is purified.

-

-

Quantitative PCR (qPCR):

-

The purified DNA is used as a template for qPCR with primers specific for different regions of the INK4A/ARF locus.

-

The amount of immunoprecipitated DNA is normalized to the input DNA.

-

Quantitative Real-Time PCR (RT-qPCR)

This protocol is for measuring the mRNA levels of p16/INK4a and p14/ARF.

-

Cell Treatment and RNA Extraction:

-

PC3 cells are treated with this compound or DMSO as described for the ChIP experiment.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

-

cDNA Synthesis:

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

Reverse transcription is performed to synthesize cDNA from the RNA template.

-

-

qPCR:

-

The cDNA is used as a template for qPCR with primers specific for human p16/INK4a and p14/ARF. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Primer Sequences (Example):

-

p16/INK4a Forward: 5'-CTCGTGCTGATGCTACTGAGGA-3'

-

p16/INK4a Reverse: 5'-GGTCGGCGCAGTTGGGCTCC-3'

-

p14/ARF Forward: (Specific primers for p14/ARF would be required)

-

p14/ARF Reverse: (Specific primers for p14/ARF would be required)

-

-

The qPCR is performed using a SYBR Green-based detection method.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Preclinical Development

In Vitro Studies

This compound has demonstrated potent activity in cellular models of prostate cancer, leading to the reactivation of key tumor suppressor genes. It has also been shown to be effective in combination with other therapeutic agents, such as doxorubicin, in decreasing the viability of cancer cells.

In Vivo Studies

Clinical Development

To date, there is no publicly available information on any clinical trials involving this compound. The compound is currently considered to be in the preclinical stage of development.

Conclusion

This compound is a first-in-class small molecule inhibitor of the CBX7 chromodomain that has shown significant promise in preclinical studies. Its ability to de-repress the transcription of the p16/INK4a and p14/ARF tumor suppressors by directly targeting a key epigenetic reader protein represents a novel and exciting approach to cancer therapy. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of other selective inhibitors of epigenetic reader domains. Further in vivo studies are warranted to fully evaluate the efficacy and safety of this compound as a potential cancer therapeutic.

An In-depth Technical Guide to the Binding Affinity of MS37452 with CBX7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MS37452, a small molecule inhibitor, to Chromobox homolog 7 (CBX7). CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), which plays a significant role in epigenetic gene silencing. By binding to tri-methylated lysine 27 of histone 3 (H3K27me3), CBX7 helps maintain the transcriptional repression of key genes involved in cell cycle regulation, differentiation, and tumor progression.[1][2] The aberrant expression of CBX7 is implicated in several cancers, making it a compelling target for therapeutic intervention.[3][4]

This compound has been identified as a potent inhibitor that directly competes with H3K27me3 for binding to the CBX7 chromodomain (ChD).[1][5] This inhibition leads to the de-repression of tumor suppressor genes, such as p16/CDKN2A, by displacing CBX7 from target gene loci like the INK4A/ARF locus in prostate cancer cells.[1] This guide details the quantitative binding data, experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Data

The binding affinity and inhibitory constants of this compound for the CBX7 chromodomain have been quantified using various biophysical techniques. The data highlights its potency and selectivity.

| Parameter | Value | Method | Target | Notes |

| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | CBX7 Chromodomain | Characterizes the direct binding strength.[1] |

| Binding Affinity (Kd) | 27.7 μM | Not Specified | CBX7 Chromodomain | Confirms the binding affinity.[5] |

| Inhibitory Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | CBX7-H3K27me3 | Measures disruption of CBX7 binding to its native histone mark.[1] |

| Inhibitory Constant (Ki) | 55.3 μM | Fluorescence Anisotropy | CBX7-H3K9me3 | Measures disruption of CBX7 binding to another histone mark.[1] |

| Selectivity | ~3-fold weaker affinity | HSQC Titration | CBX4 vs CBX7 | Demonstrates moderate selectivity against other Polycomb chromodomains.[1] |

| Selectivity | >10-fold weaker affinity | HSQC Titration | CBX2/6/8 vs CBX7 | Demonstrates significant selectivity against other Polycomb chromodomains.[1][3] |

| Selectivity | Almost no binding | HSQC Titration | CBX1/3/5 (HP1 proteins) | Shows high selectivity against the HP1 family of chromodomains.[1] |

Experimental Protocols

The characterization of this compound binding to CBX7 involves several key biophysical assays. Below are detailed methodologies for these experiments.

Fluorescence Polarization (FP) / Anisotropy Competition Assay

This is a common method used to determine the inhibitory constant (Ki) of a compound by measuring its ability to displace a fluorescently labeled ligand from a protein.[6][7]

Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases.[8][9] A competing, non-fluorescent ligand (like this compound) will displace the tracer, causing a decrease in polarization that is proportional to its binding affinity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Ensure all components are filtered and degassed.

-

CBX7 Protein: Purify the CBX7 chromodomain protein. Determine its concentration accurately using a method like the Bradford assay or UV absorbance at 280 nm.

-

Fluorescent Tracer: Use a fluorescently labeled peptide corresponding to a known CBX7 binding partner, such as an H3K27me3 peptide. The fluorophore (e.g., FITC, TAMRA) should be attached. The final concentration of the tracer is typically kept at or below its Kd for CBX7.

-

Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 500 μM).

-

-

Assay Setup:

-

Use a low-volume, non-binding microplate (e.g., black, 384-well).

-

Add a constant concentration of the CBX7 protein and the fluorescent tracer to each well. The protein concentration should be chosen to ensure a significant portion of the tracer is bound, providing a sufficient assay window.

-

Add the serially diluted this compound to the wells. Include controls:

-

Negative Control (0% Inhibition): Wells with CBX7, tracer, and buffer/DMSO only (maximum polarization).

-

Positive Control (100% Inhibition): Wells with tracer and buffer/DMSO only (minimum polarization).

-

-

-

Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

-

-

Data Analysis:

-

The raw data is typically in millipolarization (mP) units.

-

Plot the change in mP against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer and its concentration.

-

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to confirm direct binding and determine the dissociation constant (Kd) by monitoring chemical shift perturbations in the protein's NMR spectrum upon ligand addition.

Principle: The chemical environment of atomic nuclei within a protein is sensitive to their surroundings. When a ligand binds, it alters the local environment of amino acid residues at or near the binding site, causing changes (perturbations) in their corresponding peaks in a 2D NMR spectrum (e.g., 1H-15N HSQC). The magnitude of these shifts is dependent on the ligand concentration.

General Protocol:

-

Sample Preparation: Prepare a sample of uniformly 15N-labeled CBX7 chromodomain in a suitable NMR buffer.

-

Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

-

Titration: Add increasing amounts of a concentrated stock solution of this compound to the protein sample.

-

Spectral Acquisition: Acquire an HSQC spectrum after each addition of this compound.

-

Data Analysis:

-

Overlay the series of spectra and identify the protein amide peaks that shift upon addition of this compound. These shifting peaks correspond to residues in or near the binding site.

-

Calculate the chemical shift perturbation (CSP) for each affected residue at each ligand concentration.

-

Plot the CSPs against the molar ratio of ligand to protein.

-

Fit these binding isotherms to a suitable binding model (e.g., a 1:1 binding model) to extract the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (Kd, ΔH, ΔS) in a single experiment.[10][11]

General Protocol:

-

Sample Preparation: Prepare precisely concentrated solutions of the CBX7 protein and this compound in the same, extensively dialyzed buffer to minimize heat of dilution effects.[12][13]

-

Experiment Setup: Load the protein into the sample cell of the calorimeter and the ligand (this compound) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

-

Data Analysis: The resulting thermogram shows heat pulses for each injection. Integrating these pulses yields the heat change per mole of injectant. This data is then plotted against the molar ratio of ligand to protein to generate a binding isotherm, which is fitted to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Mechanism of Action

CBX7 is a reader protein within the PRC1 complex. It recognizes and binds to the H3K27me3 epigenetic mark, which is deposited by PRC2. This interaction is crucial for maintaining the silenced state of target genes, including the INK4a/ARF tumor suppressor locus.[1][4]

This compound acts as a competitive inhibitor.[1] Its structure allows it to occupy the methyl-lysine binding aromatic cage within the CBX7 chromodomain, thereby physically blocking the interaction with H3K27me3.[1][3] This displacement of CBX7 from the chromatin leads to the de-repression and transcriptional activation of target genes like p16/CDKN2A, which can in turn inhibit cell proliferation and promote senescence.[1][14]

Visualizations

CBX7 Signaling Pathway and Inhibition by this compound

Caption: CBX7-mediated gene silencing and its inhibition by this compound.

Workflow for a Fluorescence Polarization Competition Assay

Caption: Experimental workflow for determining Ki using FP.

References

- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Structural basis of MS37452 inhibition

An In-depth Technical Guide to the Structural Basis of MS37452 Inhibition of CBX7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a cornerstone of gene expression, with disruptions in these mechanisms frequently implicated in diseases such as cancer. The Polycomb group (PcG) of proteins are critical epigenetic silencers. They function within two main complexes: Polycomb Repressive Complex 2 (PRC2), which deposits the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark, and Polycomb Repressive Complex 1 (PRC1), which recognizes this mark, leading to chromatin compaction and gene silencing.[1][2]

A key component of PRC1 is Chromobox homolog 7 (CBX7), which uses its N-terminal chromodomain (ChD) to bind to H3K27me3.[1] This interaction is crucial for the repression of target genes, including the INK4a/ARF tumor suppressor locus.[1][3] The aberrant expression of CBX7 is linked to various cancers, making it a compelling therapeutic target.[3] this compound is a small molecule inhibitor discovered through high-throughput screening that directly competes with H3K27me3 for binding to the CBX7 chromodomain, leading to the transcriptional de-repression of its target genes.[1][2] This guide provides a detailed overview of the structural and molecular basis of this compound's inhibitory action.

Mechanism of Action: Competitive Inhibition of CBX7

The primary mechanism of this compound is the direct competitive inhibition of the CBX7 chromodomain. CBX7, as part of the PRC1 complex, recognizes and binds to the H3K27me3 epigenetic mark on histone tails. This recognition is mediated by an "aromatic cage" within the chromodomain, a pocket formed by aromatic amino acid residues that specifically accommodates the trimethylated lysine.

This compound functions by occupying this critical methyl-lysine binding pocket, thereby physically preventing the interaction between the CBX7 ChD and its histone target.[1] This disruption displaces CBX7 from the INK4A/ARF gene locus, which alleviates transcriptional repression and restores the expression of tumor suppressor proteins p14/ARF and p16/INK4a.[1][4]

Structural Basis of this compound Inhibition

The precise molecular interactions underpinning the inhibitory activity of this compound have been elucidated through X-ray crystallography. The crystal structure of the CBX7 chromodomain in complex with this compound was solved at a 2.14 Å resolution, revealing critical details of its binding mode.[1]

Binding Pocket Interactions: this compound binds directly within the aromatic cage of the CBX7 chromodomain, the same site that recognizes H3K27me3.[1] Key residues within this cage are essential for the interaction.[1]

Dual Conformations: A striking feature of the co-crystal structure is that this compound adapts two distinct rotamer conformations, termed cis and trans, within the binding pocket.[2] This conformational flexibility allows the inhibitor to optimize its interactions with the residues of the aromatic cage.

Protein Conformational Changes: Superimposition of the inhibitor-bound CBX7 structure with the H3K27me3-bound and apo (unbound) structures reveals significant conformational changes, particularly in the aromatic cage region.[1][3] This induced-fit mechanism highlights the dynamic nature of the chromodomain and suggests that the protein can adopt multiple conformations to accommodate different ligands.[3]

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical PRC-mediated gene silencing pathway and the point of intervention by this compound.

Caption: PRC2 methylates Histone H3, creating the H3K27me3 mark recognized by CBX7 (PRC1), leading to gene repression. This compound competitively inhibits CBX7, preventing this interaction and de-repressing the target gene.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and biophysical assays. The key parameters are summarized below.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | CBX7 ChD | [1] |

| 27.7 μM | Not Specified | CBX7 ChD | [4] | |

| Inhibition Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | CBX7-H3K27me3 | [1] |

| 55.3 μM | Fluorescence Anisotropy | CBX7-H3K9me3 | [1] | |

| Selectivity | ~3-fold weaker affinity | HSQC Titration | CBX4 vs CBX7 | [1][3] |

| >10-fold weaker affinity | HSQC Titration | CBX2/6/8 vs CBX7 | [1][3] | |

| No significant binding | HSQC Titration | CBX1/3/5 (HP1 proteins) | [1] | |

| Cellular Activity | Reduces CBX7 occupancy | ChIP Assay (PC3 cells) | INK4A/ARF locus | [4] |

| Induces gene expression | qPCR (PC3 cells) | p14/ARF & p16/INK4a | [1] |

Experimental Protocols

The characterization of this compound involved a multi-faceted approach combining recombinant protein production, biophysical interaction studies, structural biology, and cellular assays.

Experimental Workflow Diagram

The logical flow of experiments to establish the structural basis of inhibition is outlined below.

Caption: The workflow progresses from recombinant CBX7 protein production to biophysical and structural analysis, culminating in the validation of the inhibitor's effect in a cellular context.

Recombinant CBX7 Chromodomain Expression and Purification

This protocol outlines a general method for producing the CBX7 chromodomain (ChD) for in vitro studies.[5][6]

-

Transformation: The human CBX7 ChD construct (e.g., residues 8-62), typically with an N-terminal His6-tag in an expression vector, is transformed into chemically competent E. coli cells (e.g., BL21(DE3) CodonPlus RIL).[5][6]

-

Cell Culture and Induction: Cells are grown at 37°C in LB media to an OD600 of ~2.0. The temperature is then reduced to 16°C, and protein expression is induced with 1 mM IPTG for approximately 16 hours.[5]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a binding buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 20 mM imidazole) containing protease inhibitors (e.g., 1 mM PMSF).[5] The resuspended cells are lysed using a sonicator or microfluidizer.[5][6]

-

Affinity Chromatography: The soluble lysate is cleared by centrifugation and incubated with Ni-NTA agarose resin for 1-2 hours at 4°C.[5] The resin is washed with purification buffer, and the His6-tagged protein is eluted using a high concentration of imidazole (e.g., 0.5 M).[5]

-

Final Purification (Optional): For higher purity, a subsequent size-exclusion chromatography step (gel filtration) can be performed to separate the protein from any remaining contaminants and aggregates.[6] Protein purity is assessed by SDS-PAGE.

Fluorescence Anisotropy (FA) Competition Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescently labeled peptide from the CBX7 ChD.[7]

-

Reagents:

-

Purified CBX7 ChD protein.

-

Fluorescently labeled probe: A synthetic histone H3 peptide containing K27me3 and a fluorophore (e.g., FITC).

-

Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 0.01% Tween-20.[8]

-

This compound serially diluted in assay buffer.

-

-

Procedure:

-

In a microplate (e.g., 384-well, black), add a fixed concentration of CBX7 ChD and the fluorescent peptide probe. The concentrations are optimized to ensure a significant polarization signal upon binding.

-

Add varying concentrations of the inhibitor (this compound) to the wells.

-

Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to reach binding equilibrium.

-

-

Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate polarizing filters. The excitation and emission wavelengths are specific to the fluorophore used.

-

Data Analysis: As the inhibitor displaces the fluorescent probe, the probe tumbles more rapidly in solution, causing a decrease in the polarization value.[9] The resulting data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined by fitting the curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent probe.

X-ray Crystallography of the CBX7-MS37452 Complex

This protocol describes the general steps to determine the three-dimensional structure of the protein-inhibitor complex.

-

Complex Formation and Crystallization:

-

Co-crystallization: Purified CBX7 ChD is incubated with a molar excess of this compound (typically 5- to 10-fold) prior to setting up crystallization trials.[10] This pre-formed complex is then screened against various crystallization conditions (precipitants, buffers, salts) using vapor diffusion methods (sitting or hanging drop).[11]

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor and ligand, and then flash-frozen in liquid nitrogen.[10]

-

X-ray diffraction data are collected at a synchrotron light source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is typically solved using molecular replacement, with a previously determined structure of the CBX7 chromodomain as a search model.

-

The electron density map is inspected to confirm the presence and orientation of the bound inhibitor (this compound). The inhibitor model is built into the density.

-

The complete model (protein and inhibitor) is refined to improve its fit to the experimental data, resulting in the final high-resolution structure.[12]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound can displace CBX7 from its target gene loci in living cells.[13]

-

Cell Treatment and Cross-linking: Prostate cancer cells (e.g., PC3) are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[4] Protein-DNA complexes are then cross-linked in vivo by adding formaldehyde directly to the culture medium.[14]

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into sizes of 200-1000 base pairs, typically by sonication.[15]

-

Immunoprecipitation (IP): The sheared chromatin is incubated overnight with an antibody specific to CBX7. A no-antibody or IgG control is run in parallel.[13] Protein A/G-conjugated beads (agarose or magnetic) are used to capture the antibody-protein-DNA complexes.

-

Washes and Elution: The beads are washed with a series of low- and high-salt buffers to remove non-specifically bound chromatin.[14] The complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C. Proteins are digested with proteinase K, and the DNA is purified.[14]

-

Analysis (qPCR): The amount of specific DNA sequences (e.g., promoters of p14/ARF and p16/INK4a) in the immunoprecipitated samples is quantified using quantitative real-time PCR (qPCR). A decrease in the qPCR signal in this compound-treated cells compared to the control indicates displacement of CBX7 from the target locus.[1]

Conclusion

This compound serves as a valuable chemical probe for studying the function of CBX7. The structural basis of its inhibitory activity is well-defined, involving direct competition with H3K27me3 for the aromatic cage of the CBX7 chromodomain.[1] Crystallographic studies have provided high-resolution insights into the key molecular interactions and the conformational adaptability of the binding pocket.[1][2] While its potency is in the micromolar range, this compound demonstrates selectivity for the Polycomb family of CBX proteins over the HP1 family and has proven effective in displacing CBX7 from its target genes in cellular models, leading to tumor suppressor gene de-repression.[1][3] These findings validate CBX7 as a druggable epigenetic target and establish this compound as a foundational lead compound for the structure-guided development of next-generation inhibitors with enhanced potency and selectivity.[1]

References

- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CBX ChD Protein Expression and Purification [bio-protocol.org]

- 6. Recognition and Specificity Determinants of the Human Cbx Chromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 14. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]

- 15. docs.abcam.com [docs.abcam.com]

Unlocking Tumor Suppression: A Technical Guide to MS37452 and the Regulation of the INK4a/ARF Locus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The INK4a/ARF (also known as CDKN2A) locus is a critical tumor suppressor gene cluster frequently silenced in a wide array of human cancers. This epigenetic silencing leads to the inactivation of two key tumor suppressor proteins, p16INK4a and p14ARF, which are pivotal regulators of the retinoblastoma (Rb) and p53 pathways, respectively. The Polycomb Repressive Complex 1 (PRC1), and specifically its component Chromobox homolog 7 (CBX7), plays a crucial role in maintaining the silenced state of the INK4a/ARF locus. This whitepaper provides an in-depth technical overview of MS37452, a small molecule inhibitor of CBX7, and its mechanism of action in derepressing the INK4a/ARF locus. We present a comprehensive summary of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound and its effects on cancer cells.

Introduction: The INK4a/ARF Locus - A Guardian of the Genome

The INK4a/ARF locus on human chromosome 9p21 encodes two distinct tumor suppressor proteins, p16INK4a and p14ARF, through the use of alternative reading frames.[1] These proteins are central to cell cycle control and tumor suppression:

-

p16INK4a : Functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK4 and CDK6. By inhibiting these kinases, p16INK4a prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[2]

-

p14ARF (p19Arf in mice): Acts as a stabilizer of the p53 tumor suppressor protein. It achieves this by binding to and inhibiting MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] Elevated p53 levels can then initiate either cell cycle arrest or apoptosis in response to oncogenic stress.

Given their critical roles, the inactivation of the INK4a/ARF locus is a common event in the development of numerous cancers.[4][5] While genetic mutations and deletions can occur, epigenetic silencing, particularly through the action of Polycomb group (PcG) proteins, is a prevalent mechanism of inactivation.[6]

Epigenetic Regulation of the INK4a/ARF Locus by the Polycomb Repressive Complex 1 (PRC1)

The Polycomb Repressive Complex 1 (PRC1) is a key player in the epigenetic silencing of the INK4a/ARF locus.[6] A critical component of PRC1 is the Chromobox homolog 7 (CBX7), which recognizes and binds to histone H3 trimethylated on lysine 27 (H3K27me3), a repressive histone mark.[1] This interaction is mediated by the chromodomain of CBX7. The binding of CBX7-containing PRC1 to the INK4a/ARF locus leads to chromatin compaction and transcriptional repression.[7]

This compound: A Small Molecule Inhibitor of CBX7

This compound is a small molecule that has been identified as a potent inhibitor of the CBX7 chromodomain.[8] It competitively binds to the aromatic cage of the CBX7 chromodomain, the same pocket that recognizes the trimethylated lysine of H3K27.[9] This competitive inhibition displaces CBX7 from the INK4a/ARF locus, leading to a localized de-repression of the locus and subsequent re-expression of p16INK4a and p14ARF.[1]

Mechanism of Action of this compound

The mechanism of action of this compound can be summarized in the following steps:

-

Cellular Entry : this compound, as a small molecule, can penetrate the cell membrane to reach the nucleus.

-

CBX7 Inhibition : Inside the nucleus, this compound binds to the chromodomain of CBX7, preventing its association with H3K27me3 marks at the INK4a/ARF locus.[1]

-

Derepression of the INK4a/ARF Locus : The displacement of CBX7 and the PRC1 complex from the INK4a/ARF locus leads to a more open chromatin state, allowing for the transcription of the p16INK4a and p14ARF genes.[1]

-

Reactivation of Tumor Suppressor Pathways : The newly synthesized p16INK4a and p14ARF proteins restore the function of the Rb and p53 pathways, respectively, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 1: Signaling pathway of this compound in derepressing the INK4a/ARF locus.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key findings.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to CBX7 | 27.7 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| Binding Affinity (Kd) to CBX7 | 28.90 ± 2.71 μM | NMR Titration | [1] |

| Inhibition Constant (Ki) vs. H3K27me3 | 43.0 µM | Fluorescence Anisotropy | [1] |

Table 2: Cellular Activity of this compound in PC3 Prostate Cancer Cells

| Experiment | Treatment Conditions | Result | Reference |

| CBX7 Occupancy at INK4a/ARF Locus | 250 µM this compound for 2 hours | Reduced CBX7 occupancy | [1] |

| p16INK4a mRNA Expression | 250 µM this compound for 12 hours | ~25% increase | [1] |

| p16INK4a mRNA Expression | 500 µM this compound for 12 hours | ~60% increase | [1] |

| p14ARF mRNA Expression | 250 µM this compound for 12 hours | ~25% increase | [1] |

| p14ARF mRNA Expression | 500 µM this compound for 12 hours | ~60% increase | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy

This protocol is adapted from standard ChIP procedures and is optimized for assessing the binding of CBX7 to the INK4a/ARF locus.[6][10]

Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

-

PC3 cells (or other relevant cell line)

-

This compound

-

Formaldehyde (16% stock)

-

Glycine

-

PBS

-

Lysis Buffer (e.g., RIPA buffer)

-

Anti-CBX7 antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for the INK4a/ARF locus and a control region

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture PC3 cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and scrape into lysis buffer.

-

Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-CBX7 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the INK4a/ARF locus to quantify the amount of immunoprecipitated DNA.

-

Normalize the results to input DNA and a negative control region.

-

Real-Time Quantitative PCR (RT-qPCR) for p16INK4a and p14ARF Expression

This protocol details the measurement of p16INK4a and p14ARF mRNA levels following treatment with this compound.[11][12]

Figure 3: Experimental workflow for RT-qPCR.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for p16INK4a, p14ARF, and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

Procedure:

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for p16INK4a, p14ARF, and the housekeeping gene.

-

-

Data Analysis:

-

Calculate the relative expression of p16INK4a and p14ARF using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Western Blotting for p16INK4a and p14ARF Protein Levels

This protocol is for the detection and quantification of p16INK4a and p14ARF protein expression.[13][14]

Materials:

-

Treated and untreated cells

-

Lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against p16INK4a, p14ARF, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse cells in lysis buffer containing protease inhibitors.

-